(1-Methyl-2-piperidyl)-1-ethanol
Description
Significance of Piperidine-Based Compounds in Contemporary Chemical Science
Piperidine (B6355638) and its derivatives are fundamental building blocks in the world of organic and medicinal chemistry. mdpi.comijnrd.orgnih.gov The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold found in a vast array of pharmaceuticals and naturally occurring alkaloids. mdpi.comijnrd.orgnih.gov Its structural properties allow for diverse chemical modifications, making it a versatile component in the design of new therapeutic agents. nih.gov
The significance of piperidine-based compounds is underscored by their presence in numerous drug classes, including antipsychotics, analgesics, antihistamines, and anticancer agents. researchgate.net The ability of the piperidine moiety to influence the pharmacokinetic and pharmacodynamic properties of a molecule makes it a valuable tool for medicinal chemists. researchgate.net Furthermore, the ongoing exploration of piperidine derivatives continues to yield novel compounds with a wide spectrum of biological activities, from antimicrobial and antiviral to neuroprotective and cardiovascular effects. ijnrd.orgresearchgate.net The synthesis of these compounds, often through methods like the hydrogenation of pyridine (B92270) precursors, is a key area of research aimed at producing specific isomers with desired therapeutic effects. nih.gov
Contextualizing (1-Methyl-2-piperidyl)-1-ethanol within the Broader Landscape of Piperidine Derivatives
This compound, a chiral molecule, represents a specific yet important member of the vast piperidine family. Its structure, featuring a methyl group on the nitrogen and an ethanol (B145695) substituent at the 2-position of the piperidine ring, makes it a valuable chiral building block in organic synthesis. The racemic form of its precursor, 2-piperidine ethanol, is a commercially available and affordable starting material, which has spurred its use in diversity-oriented synthesis to create libraries of complex molecules. nih.gov
The synthesis of this compound can be achieved through various established methods for creating 2-substituted piperidines. A common route involves the catalytic hydrogenation of the corresponding pyridine derivative, 2-pyridineethanol. google.com This process can be optimized to yield the desired piperidine with high selectivity. The introduction of the N-methyl group is a straightforward functionalization.
The primary role of this compound in published research is as a versatile intermediate for the synthesis of more complex natural products and their analogues. For instance, its precursor has been utilized in the stereodivergent synthesis of alkaloids like (-)-anaferine, boehmeriasin A, and various sedum alkaloids. nih.gov This highlights the compound's utility in providing a foundational scaffold upon which greater molecular complexity can be built.
Below are the key chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H17NO | nih.gov |
| Molecular Weight | 143.23 g/mol | nih.gov |
| CAS Number | 533-15-3 | nih.gov |
| Boiling Point | 79-80 °C at 7 mmHg | sigmaaldrich.com |
| Density | 0.984 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.4823 | sigmaaldrich.com |
Delineating Key Research Trajectories and Future Perspectives for this compound Studies
While much of the current research utilizes this compound as a synthetic intermediate, several key trajectories for future studies focusing on the compound itself can be delineated.
One promising avenue lies in the exploration of its potential as a chiral ligand in asymmetric catalysis . The presence of both a nitrogen and a hydroxyl group allows for the formation of stable chelate complexes with metal centers. The chirality of the molecule could then be used to induce stereoselectivity in a variety of chemical transformations. The development of efficient and recyclable chiral catalysts is a significant goal in green chemistry, and this compound could serve as a readily accessible and modifiable ligand for such applications. rsc.org
Further investigation into the pharmacological profile of this compound and its simple derivatives is warranted. While it is a precursor to more complex bioactive molecules, the inherent biological activity of this smaller, N-methylated piperidine alkaloid structure may be overlooked. In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, could be employed to screen for potential biological targets and assess its drug-likeness. mdpi.comresearchgate.net The modification of the ethanol side chain or the piperidine ring could lead to the discovery of novel compounds with specific therapeutic activities.
The continued development of novel synthetic methodologies for the stereoselective synthesis of 2-substituted piperidines will also impact the future of this compound research. nih.gov More efficient and scalable routes to enantiomerically pure forms of this compound would enhance its utility as a chiral building block and facilitate the synthesis of a wider range of complex target molecules.
Finally, the physicochemical properties of this compound could be further studied for applications beyond pharmaceuticals. For example, its properties as a solvent or an additive in material science could be explored. The combination of its polar functional groups and its chiral nature may impart unique properties to materials in which it is incorporated.
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(1-methylpiperidin-2-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-7(10)8-5-3-4-6-9(8)2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
QRJVCFVPXDIZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methyl 2 Piperidyl 1 Ethanol and Its Congeners
Enantioselective Synthesis of Optically Pure (1-Methyl-2-piperidyl)-1-ethanol
Achieving enantiopurity is critical in medicinal chemistry, as different enantiomers of a chiral drug often exhibit different pharmacological activities. The synthesis of optically pure this compound and its precursors can be accomplished through several sophisticated asymmetric strategies.
Chiral Auxiliary-Mediated Asymmetric Allylation Strategies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. researchgate.netresearchgate.net In the context of synthesizing precursors to this compound, asymmetric allylation of an N-protected 2-piperidinecarboxaldehyde is a key step. This aldehyde can be derived from the readily available 2-piperidineethanol (B17955). researchgate.netnih.gov
One notable strategy involves the use of Brown's asymmetric allylation conditions. researchgate.net For instance, reacting an N-protected 2-piperidinecarboxaldehyde with an allylborane reagent, such as (-)-B-allyldiisopinocampheylborane, can lead to the formation of a homoallylic alcohol with high diastereoselectivity. researchgate.net The choice of the allylating agent's enantiomer dictates the absolute configuration of the newly formed stereocenter. researchgate.net The chiral auxiliary, in this case the isopinocampheyl group on the boron atom, directs the approach of the allyl group to one face of the aldehyde, thereby controlling the stereochemical outcome. researchgate.netresearchgate.net After the reaction, the auxiliary can be cleaved and recovered. researchgate.net Evans oxazolidinones are another class of highly effective chiral auxiliaries used in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions, to produce enantiomerically pure building blocks for complex molecules. researchgate.netacs.org
Table 1: Asymmetric Allylation for Piperidine (B6355638) Synthesis
| Aldehyde Precursor | Chiral Reagent | Product Configuration | Reference |
|---|
Organocatalytic Intramolecular Aza-Michael Reaction Approaches
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. The intramolecular aza-Michael reaction is a key method for constructing the piperidine ring itself. ntu.edu.sgnih.govrsc.org This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl moiety within the same molecule to form a six-membered ring. ntu.edu.sgresearchgate.net
In an organocatalytic approach, a chiral amine catalyst, often derived from cinchona alkaloids, is used to activate the substrate and control the stereochemistry of the cyclization. nih.gov For example, the intramolecular aza-Michael addition of carbamates bearing an α,β-unsaturated ketone can be catalyzed by a chiral primary-tertiary diamine in the presence of an acid co-catalyst like trifluoroacetic acid (TFA). nih.gov This method can produce 2-substituted piperidines in good yields and with excellent enantioselectivity (up to 99% ee). nih.gov The catalyst forms a transient iminium ion with the substrate, which then undergoes a stereocontrolled intramolecular cyclization. nih.gov This approach has been successfully applied to the synthesis of various substituted piperidines and related nitrogen heterocycles. ntu.edu.sgnih.gov
Enzymatic Kinetic Resolution for Enantiopure Precursors
Enzymatic methods offer a highly selective and environmentally benign alternative for obtaining enantiopure compounds. nih.govnih.gov Kinetic resolution relies on an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govresearchgate.net
For the synthesis of enantiopure 2-piperidineethanol, a valuable precursor, racemic N-protected derivatives can be resolved through enzyme-catalyzed enantioselective acylation. nih.govnih.gov A screening of various lipases can identify enzymes with complementary enantioselectivity. For instance, Lipase PS (from Pseudomonas cepacia) might preferentially acylate the (R)-enantiomer of N-Boc-2-piperidineethanol, while porcine pancreas lipase (PPL) shows opposite selectivity. nih.gov By performing sequential acylations with these two enzymes, both the (R)- and (S)-enantiomers can be obtained with high enantiomeric excess. nih.gov The resulting enantiopure alcohols can then be used in subsequent steps to synthesize the target molecule. nih.govnih.gov This chemo-enzymatic approach has also been used to create stereo-defined piperidines through the dynamic kinetic resolution of tetrahydropyridines. nih.govacs.org
Table 2: Enzymatic Resolution of N-Boc-2-piperidineethanol
| Enzyme | Selectivity | Product | Reference |
|---|---|---|---|
| Lipase PS | (R)-selective acylation | (R)-acetate, (S)-alcohol | nih.gov |
Stereodivergent Diversity-Oriented Synthesis (DOS) Employing 2-Piperidineethanol as a Versatile Precursor
Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules, which is invaluable for exploring chemical space in drug discovery. researchgate.netnih.gov Racemic 2-piperidineethanol is an inexpensive and versatile starting material for DOS strategies focused on piperidine-based scaffolds. researchgate.netnih.gov
Generation of Libraries of Piperidine-Based Derivatives
Starting from 2-piperidineethanol, libraries of diverse piperidine-containing compounds can be synthesized. enamine.netresearchgate.net The synthetic pathway often begins with the protection of the piperidine nitrogen and oxidation of the alcohol to an aldehyde. researchgate.netnih.gov This common intermediate can then be subjected to various reactions to introduce diversity. For example, asymmetric allylation followed by reactions like ring-closing metathesis and intramolecular nucleophilic additions can efficiently produce multiple enantiomerically pure scaffolds. researchgate.net Multi-component reactions (MCRs) are another powerful tool for generating extensive libraries of highly functionalized piperidines from simple starting materials. nih.gov These strategies enable the creation of collections containing natural products and their synthetic analogues, such as coniine, sedum alkaloids, and boehmeriasin A. researchgate.net
Exploitation of Stereocenters in Piperidineethanol for Scaffold Diversification
The inherent stereocenter at the C2 position of the piperidine ring in 2-piperidineethanol, combined with the new stereocenter that can be created at the alcohol (or subsequent functional group), provides a powerful platform for stereodivergent synthesis. researchgate.net By controlling the stereochemistry at these centers, a full matrix of stereoisomers for a given scaffold can potentially be accessed. nih.govnih.gov
A key strategy involves using a stereocontrolled reaction, such as the Brown allylation mentioned earlier, to set the configuration at the side chain. researchgate.net This step, starting from either the (R)- or (S)-enantiomer of the precursor aldehyde, can generate diastereomeric products. researchgate.net Each of these diastereomers can then be carried forward through a series of reactions, such as Mitsunobu reactions or ring-closing metathesis, to create distinct molecular scaffolds. researchgate.net This approach effectively leverages the initial stereochemical information to generate significant structural and stereochemical diversity in the final library of compounds. researchgate.netnih.gov
Catalytic Hydrogenation Approaches for Piperidine Ring Formation
The catalytic hydrogenation of pyridine (B92270) precursors represents a direct and atom-economical route to the piperidine core. researchgate.net This approach involves the reduction of the aromatic pyridine ring using a hydrogen source and a metal catalyst. researchgate.net A variety of catalytic systems have been developed, each offering different levels of efficiency and selectivity.
Commonly employed heterogeneous catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C). researchgate.net The choice of catalyst and reaction conditions—such as hydrogen pressure, temperature, and solvent—can be critical, as these reactions often require harsh conditions and may have limited substrate scope. researchgate.net For instance, the hydrogenation of substituted pyridines using a PtO₂ catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure has been reported for synthesizing various piperidine derivatives. researchgate.net
Chemoselectivity is a significant challenge, particularly when other reducible functional groups are present in the substrate. dicp.ac.cn However, strategic catalyst and solvent selection can address this. For example, using a 10% Pd/C catalyst in acetic acid allows for the conversion of pyridinecarbonitriles to their corresponding piperidinemethylamines under mild conditions (room temperature, 1.5 bar H₂), preserving the nitrile group during the ring saturation. rsc.org
More recent advancements include electrocatalytic hydrogenation, which offers a milder alternative to traditional high-pressure, high-temperature methods. nih.gov This technique uses an electric current to drive the hydrogenation of pyridines at ambient temperature and pressure. researchgate.net Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be converted to piperidine with high yield and current efficiency, demonstrating a scalable and less energy-intensive pathway. nih.gov
| Catalyst System | Substrate Type | Conditions | Key Features | Reference |
|---|---|---|---|---|
| PtO₂ | Hydroxyalkyl-substituted pyridines | 50-70 bar H₂, glacial acetic acid | Effective for challenging substrates, but requires high pressure. | researchgate.net |
| 10% Pd/C | Pyridinecarbonitriles | 1.5 bar H₂, room temp, acetic acid | High chemoselectivity; preserves other reducible groups. | rsc.org |
| Rhodium on Carbon (Rh/C) | Pyridine | Ambient temp & pressure (Electrocatalytic) | Milder reaction conditions; avoids high-pressure H₂ gas. | nih.gov |
| Rhodium Complex | Pyridinium salts | Formic acid (Transfer Hydrogenation) | Creates chiral piperidines with high selectivity; tolerates reducible functional groups. | dicp.ac.cn |
Palladium-Catalyzed Synthetic Routes for Piperidine Derivatives
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing C-C and C-N bonds necessary for piperidine ring formation and functionalization. lookchem.com These methods are valued for their mild reaction conditions and broad functional group tolerance. lookchem.com
One prominent strategy is the palladium-catalyzed intramolecular allylic amination . nih.gov This reaction involves the cyclization of an amine onto an allylic electrophile, facilitated by a palladium catalyst. The protecting group on the nitrogen atom can play a crucial role in directing the stereochemistry of the product. nih.gov Another approach involves the reductive coupling of N-tosyl-tethered alkynones . lookchem.com Catalyzed by a cationic palladium(II) complex, this reaction proceeds via hydropalladation of the alkyne, followed by an intramolecular addition to the carbonyl group to form functionalized piperidines. lookchem.com
More complex cascades have also been developed. A photoinduced palladium-catalyzed cascade reaction enables the synthesis of multi-substituted chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.com This process involves remote C(sp³)–H functionalization and an intramolecular Tsuji–Trost annulation, proceeding without external photosensitizers or oxidants. thieme-connect.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are instrumental. This method allows for the highly diastereoselective arylation of substituted piperidinylzinc reagents with aryl iodides, providing access to both cis- and trans-2,4-disubstituted piperidines depending on the starting material. thieme-connect.com
| Reaction Type | Catalyst System | Starting Materials | Key Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Allylic Amination | Palladium Catalyst (Ligand-free) | Allylic amine precursors | Diastereoselective formation of the piperidine ring. | nih.gov |
| Reductive Coupling | Cationic Palladium(II) Complex | N-tosyl-tethered alkynones | Forms functionalized piperidines via cyclization. | lookchem.com |
| Photoinduced Cascade | Palladium Catalyst | Chiral amino acid derivatives, 1,3-dienes | High-yield synthesis of multi-substituted chiral piperidines. | thieme-connect.com |
| Negishi Cross-Coupling | Palladium Catalyst | Piperidinylzinc reagents, aryl iodides | Highly diastereoselective synthesis of 2,4-disubstituted piperidines. | thieme-connect.com |
Oxidative Amination of Non-Activated Alkenes in Piperidine Synthesis
The oxidative amination of non-activated alkenes provides a modern approach to forming substituted piperidines by constructing a C-N bond and introducing an additional functional group simultaneously. nih.gov One such method utilizes a gold(I) complex as a catalyst with an iodine(III) oxidizing agent to achieve the difunctionalization of a double bond, leading to the formation of an N-heterocycle. nih.gov
Palladium catalysis has also been successfully applied to this type of transformation. Liu et al. developed an enantioselective approach using a palladium catalyst with a novel pyridine-oxazoline ligand for the oxidative amination of non-activated alkenes. nih.gov More recently, a method combining a palladium catalyst, a bidentate phosphine (B1218219) ligand, and duroquinone (B146903) as an oxidant has been reported for the intermolecular oxidative amination of unactivated olefins with primary aliphatic amines. researchgate.net This reaction proceeds via an allylic C(sp³)-H activation followed by nucleophilic amination, yielding secondary allylic amines with high regio- and stereoselectivity. researchgate.net The intramolecular version of this reaction has been successfully applied to the synthesis of piperidine derivatives. researchgate.net
A dual-catalysis system involving photoredox and copper catalysis has also emerged for the intermolecular oxidative amination of unactivated alkenes. nih.govepfl.ch This strategy relies on the photochemical generation of an amidyl radical, which adds to the alkene. The resulting alkyl radical is then trapped by a copper species, which mediates a β-H elimination to form the allylic amine product. epfl.ch This method is notable for its broad substrate scope, including internal alkenes, and its tolerance of polar functional groups due to the radical nature of the reaction. nih.govepfl.ch
Intramolecular Radical C-H Amination/Cyclization Pathways
Intramolecular radical C-H amination offers a powerful strategy for synthesizing piperidines by forming a C-N bond at an unactivated C-H position. These reactions typically involve the generation of a nitrogen-centered radical that subsequently cyclizes onto a C-H bond. nih.gov
Various methods can initiate this process. For example, electrolysis or catalysis with copper(I) or copper(II) can be used to generate the necessary N-radical for cyclization. nih.govresearchgate.net Another approach involves the use of N-fluoride amides with a copper(I) complex as a precatalyst. acs.org This system effectively activates the N-F bond to induce the C-H amination, and it is noteworthy for its ability to form six-membered piperidine rings, whereas many similar systems are limited to five-membered pyrrolidines. acs.org
Radical-mediated cyclization can also be initiated from different precursors. Kamimura et al. developed a method for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes using triethylborane (B153662) as a radical initiator. nih.gov This reaction proceeds through a complex radical cascade involving two successive cyclizations to form the six-membered ring. nih.gov
Synthesis of N-Protected Aldehyde Derivatives from this compound
The conversion of the primary alcohol in this compound or its unmethylated precursor, 2-piperidine-ethanol, to an aldehyde is a key transformation for further synthetic diversification. Research groups have utilized 2-piperidine-ethanol as a versatile starting block for diversity-oriented synthesis. researchgate.net
A typical synthetic sequence involves a three-step process starting from 2-piperidine-ethanol. researchgate.net
Nitrogen Protection: The secondary amine of the piperidine ring is first protected, commonly with a group like carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc), to prevent side reactions in subsequent steps.
Alcohol Oxidation: The primary alcohol of the N-protected 2-piperidine ethanol (B145695) is then oxidized to the corresponding aldehyde. This can be achieved using various standard oxidation reagents.
Further Reaction: The resulting N-protected aldehyde serves as a crucial intermediate for a range of subsequent reactions, such as asymmetric allylation, to build more complex molecular scaffolds. researchgate.net
This transformation from the readily available alcohol to the aldehyde unlocks access to a wide array of synthetic manipulations, enabling the construction of diverse and complex piperidine-containing molecules. researchgate.net
Methods for Introducing Functional Groups to the Piperidine Ring System
The functionalization of a pre-formed piperidine ring is a critical strategy for creating analogs with diverse properties. Several advanced methods have been developed to introduce substituents with high levels of control over regioselectivity and stereoselectivity.
C-H Arylation has emerged as a powerful tool. A photoredox-catalyzed α-amino C-H arylation allows for the coupling of highly substituted piperidines with electron-deficient cyano(hetero)arenes. nih.gov This reaction proceeds under mild conditions using blue light and an iridium photocatalyst, generating an α-amino radical that couples with the aromatic partner. This method provides arylated products in good yields and with high diastereoselectivity. nih.gov
Cross-coupling reactions are also widely used. As mentioned previously, the palladium-catalyzed Negishi coupling of organozinc reagents derived from piperidines with aryl iodides is a highly effective method for diastereoselective arylation at the C2 or C4 position. thieme-connect.com This approach offers a divergent pathway to either cis or trans products based on the choice of the initial mono-substituted piperidine. thieme-connect.com
The dearomative functionalization of pyridine followed by hydrogenation is another powerful, albeit indirect, method. researchgate.netresearchgate.net This strategy involves first introducing the desired functional groups onto the more reactive pyridine ring through well-established aromatic chemistry. The substituted pyridine is then hydrogenated to the corresponding functionalized piperidine. This two-stage approach circumvents many of the challenges associated with the direct functionalization of the less reactive saturated piperidine ring. researchgate.net
Chemoenzymatic and Putative Biosynthetic Investigations of 1 Methyl 2 Piperidyl 1 Ethanol
Biocatalytic Transformations and Derivatizations of Piperidineethanol Scaffold
The synthesis of enantiopure piperidine (B6355638) derivatives is a key challenge in organic synthesis. Biocatalysis, leveraging the high selectivity of enzymes, offers a powerful approach to overcome this challenge. Research in this area has primarily focused on the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) and related structures, which serve as foundational scaffolds.
Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure compounds. semanticscholar.org This technique relies on an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. semanticscholar.org Lipases are a common class of enzymes employed for this purpose, often used for the acylation of alcohols. semanticscholar.orgunipd.it For instance, the kinetic resolution of racemic 2-piperidineethanol has been achieved using lipases to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. semanticscholar.org
Another advanced strategy is deracemization, which aims to convert a racemic mixture into a single, pure enantiomer, thus achieving a theoretical yield of 100%. Chemoenzymatic deracemization processes often combine a non-selective oxidation step with an enantioselective enzymatic reduction. rsc.org In a typical cascade, a racemic alcohol is oxidized to its corresponding ketone, which is then stereoselectively reduced by a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) to yield a single enantiomer of the alcohol. rsc.orgnih.gov This approach has been successfully applied to a variety of racemic alcohols, achieving high yields and excellent enantiomeric excess. rsc.org Compartmentalization techniques can be employed to separate incompatible chemical and enzymatic catalysts, allowing for one-pot processes. nih.govrsc.org For example, a manganese oxide-driven oxidation can be physically separated from an enzymatic reduction using a polydimethylsiloxane (B3030410) (PDMS) membrane, which allows the intermediate ketone to pass through while retaining the incompatible catalysts in their respective compartments. nih.gov
The table below summarizes key findings in the biocatalytic resolution of piperidine-based ethanols and related compounds.
| Substrate | Enzyme/Catalyst System | Reaction Type | Key Findings | Reference |
| Racemic 2-Piperidineethanol | Porcine Pancreas Lipase (B570770) (PPL), Lipase PS | Kinetic Resolution (Acylation) | Successful separation of enantiomers through selective enzymatic acylation. | semanticscholar.org |
| Racemic Alcohols | Photo-oxidation catalyst + Ketoreductase (KRED) | Deracemization (Oxidation-Reduction Cascade) | Racemic alcohols converted into (R)- or (S)-enantiomers with high yield (up to 95%) and stereoselectivity (up to 99% ee). | rsc.org |
| Racemic 1-Phenylethanols | Mn-driven oxidation + Alcohol Dehydrogenase (LK-ADH) | Deracemization (Compartmentalized Oxidation-Reduction) | Enantiopure (R)-1-phenylethanols produced with >99% ee and up to 96% yield using a PDMS thimble to separate incompatible catalysts. | nih.govrsc.org |
These chemoenzymatic strategies highlight the potential for producing enantiomerically pure (1-Methyl-2-piperidyl)-1-ethanol and other functionalized piperidine scaffolds, which are valuable building blocks for the synthesis of complex molecules. nih.gov
Hypothetical Biosynthetic Routes Implicating Piperidine Alkaloid Precursors
While the specific biosynthetic pathway for this compound has not been explicitly detailed in the literature, a hypothetical route can be proposed based on the well-established biosynthesis of other piperidine alkaloids, such as coniine and piperine. researchgate.netresearchgate.net The formation of the piperidine ring in these natural products is known to originate from the amino acid L-lysine. nih.govbiorxiv.orgimperial.ac.uk
The proposed pathway would likely commence with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine (B10760008) decarboxylase. Cadaverine then undergoes oxidative deamination by a diamine oxidase to yield 5-aminopentanal. This amino aldehyde exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine. The subsequent steps would involve modifications to this core piperidine structure.
For the formation of this compound, a two-carbon unit would need to be added at the C-2 position of the piperidine ring, followed by N-methylation and reduction of a carbonyl group. One plausible hypothesis involves the condensation of Δ¹-piperideine with an activated two-carbon donor, such as acetyl-CoA, in a reaction analogous to the initial steps of polyketide synthesis. researchgate.net This would form a 2-acetylpiperidine intermediate. Subsequent N-methylation, likely involving S-adenosyl methionine (SAM) as the methyl donor, would yield 1-methyl-2-acetylpiperidine. The final step would be the stereoselective reduction of the ketone functionality by a reductase to produce the ethanol (B145695) side chain, yielding this compound.
The table below outlines the hypothetical steps in the biosynthesis of this compound.
| Step | Precursor | Intermediate/Product | Putative Enzyme Class | Reference |
| 1 | L-Lysine | Cadaverine | Lysine Decarboxylase | nih.govimperial.ac.uk |
| 2 | Cadaverine | 5-Aminopentanal / Δ¹-Piperideine | Diamine Oxidase / (spontaneous cyclization) | imperial.ac.uk |
| 3 | Δ¹-Piperideine + Acetyl-CoA | 2-Acetylpiperidine | Condensing Enzyme (e.g., PKS-like) | researchgate.net |
| 4 | 2-Acetylpiperidine | 1-Methyl-2-acetylpiperidine | N-Methyltransferase | researchgate.net |
| 5 | 1-Methyl-2-acetylpiperidine | This compound | Ketoreductase / Dehydrogenase | researchgate.net |
This proposed pathway connects the primary metabolism of amino acids to the formation of a specific, functionalized piperidine alkaloid. biorxiv.org Elucidating the precise enzymatic machinery would require further investigation, potentially through comparative transcriptomics and gene function analysis in organisms that may produce similar structures. researchgate.netbiorxiv.org
Molecular and Supramolecular Interactions of 1 Methyl 2 Piperidyl 1 Ethanol
Mechanistic Elucidation of Interactions with Biological Systems
The biological activity of (1-Methyl-2-piperidyl)-1-ethanol can be inferred from the combined properties of its core components: the N-methylated piperidine (B6355638) ring and the ethanol (B145695) side chain. The piperidine moiety is a key feature in many ligands designed for central nervous system (CNS) receptors. Its saturated, heterocyclic structure allows it to adopt specific conformations, such as the chair form, which is crucial for fitting into the binding pockets of receptors and enzymes. wikipedia.org The nitrogen atom within the piperidine ring is typically protonated at physiological pH, enabling it to form strong ionic bonds or cation-π interactions with aromatic amino acid residues in a receptor's binding site. mdpi.com
The combination of the piperidine scaffold and the ethanol group in a single molecule suggests a potential for dual interaction mechanisms. The compound could anchor to a primary binding site via the piperidine ring while the ethanol side chain engages in secondary interactions, or it could modulate the function of targets known to be sensitive to alcohols. Piperidine derivatives have also been investigated for their potential to induce apoptosis and inhibit the cell cycle in cancer cells, suggesting interactions with pathways that regulate cell survival and proliferation. researchgate.net
Investigation of Ligand-Receptor Binding and Selectivity Profiles (with relevant related compounds)
While specific binding data for this compound is not extensively detailed in the available literature, the binding profiles of structurally related piperidine derivatives provide significant insights into its potential targets. The N-methylpiperidine fragment is a crucial component for affinity at several receptor types, particularly sigma (σ) receptors.
Research has shown that 1-methylpiperidines exhibit high affinity for the σ1 receptor subtype with notable selectivity over the σ2 subtype. researchgate.net The σ1 receptor is a unique intracellular chaperone protein involved in modulating various signaling pathways and ion channels. The affinity of piperidine-based ligands is highly dependent on the substituents on both the nitrogen and the carbon ring. For instance, computational and binding studies have revealed that the piperidine nitrogen atom can form key polar interactions with acidic residues like Glu172 and Asp126 within the σ1 receptor binding pocket. nih.gov
The table below presents binding affinity data for several piperidine derivatives at sigma receptors, illustrating the influence of structural modifications on receptor binding.
| Compound Name | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (S2R/S1R) |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2 | 33 |
| Compound with N-benzylpiperidine moiety | σ1 | 8.9 | 26 |
| Compound with N-phenylethylpiperidine moiety | σ1 | 24 | 50 |
This table is generated based on data for related piperidine compounds to illustrate structure-activity relationships. nih.gov
Furthermore, the piperidine core is integral to ligands targeting other receptors. For example, certain coumarin-based derivatives containing a protonated piperidinyl group engage in strong cation-π interactions with Trp86 residues in acetylcholinesterase (AChE), a key enzyme in neurotransmission. mdpi.com The ethanol moiety of this compound could potentially interact with targets sensitive to alcohol, such as specific subtypes of GABA-A receptors. The imidazobenzodiazepine Ro 15-4513, known for its ability to antagonize ethanol's effects, binds to γ2 subunit-dependent benzodiazepine sites on GABA-A receptors. nih.govnih.gov This suggests that molecules with alcohol-like properties may interact with unique binding sites on these receptors, distinct from the classical benzodiazepine binding site. nih.govresearchgate.net
Studies on the Modulation of Cellular Signaling Pathways by Piperidine Ethanol Derivatives
The structural components of this compound suggest that it could modulate multiple intracellular signaling pathways. Piperidine and its derivatives have been shown to influence key signaling cascades involved in cell growth, proliferation, and apoptosis. researchgate.net Some studies have indicated that piperidine compounds can regulate pathways such as STAT-3, NF-κB, and PI3K/AKT, which are crucial in the context of cancer biology. researchgate.net The ability of piperidine derivatives to induce apoptosis points to a direct or indirect influence on the cellular machinery that governs programmed cell death. researchgate.net
Ethanol is well-documented to alter the function of specific intracellular signaling cascades, which contributes to its acute and chronic effects on the nervous system. nih.gov These pathways include those mediated by cyclic adenosine 3',5'-monophosphate (cAMP)-dependent protein kinase A (PKA) and protein kinase C (PKC). nih.govresearchgate.net The modulation of PKC activity by ethanol can, in turn, affect the function of numerous receptors and ion channels. researchgate.net Ethanol can also impact phospholipase D (PLD) signaling, leading to the formation of an abnormal phospholipid, phosphatidylethanol (PEth), which disrupts normal cellular signaling. researchgate.net
Given that this compound contains both a piperidine core and an ethanol functional group, it is plausible that it could engage with and modulate these signaling pathways. The piperidine portion could direct the molecule to specific receptors, and once bound, the entire structure, including the ethanol moiety, could influence the receptor's conformational state and its downstream signaling activity. For example, by binding to a G-protein coupled receptor (GPCR) or an ion channel, the compound could trigger or inhibit the production of second messengers like cAMP or calcium, thereby activating or suppressing kinases like PKA and PKC and affecting gene expression and cellular function.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Methyl 2 Piperidyl 1 Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (1-Methyl-2-piperidyl)-1-ethanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (HMBC, NOESY, HSQC) NMR Techniques for Structural Elucidation
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers primary insights into the structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton in the molecule. The N-methyl group would appear as a singlet, while the protons of the piperidine (B6355638) ring and the ethanol (B145695) side chain would show complex multiplets due to spin-spin coupling with neighboring protons. The chemical shifts of these protons are influenced by their electronic environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum of N-methylpiperidine and related derivatives have been extensively studied. acs.org For this compound, distinct signals would be expected for the N-methyl carbon, the carbons of the piperidine ring, and the carbons of the ethanol side chain.
Two-Dimensional (2D) NMR Techniques: To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are crucial. optica.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the proton attached to each carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for establishing the connectivity of the piperidine ring to the ethanol side chain and the position of the N-methyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing valuable information about the stereochemistry and conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.2 - 2.5 | 42 - 47 |
| Piperidine Ring CH | 1.5 - 3.0 | 50 - 65 |
| Piperidine Ring CH₂ | 1.2 - 1.8 | 24 - 35 |
| CH₂-OH | 3.5 - 3.8 | 60 - 65 |
| CH-OH | 3.8 - 4.2 | 65 - 75 |
| OH | Variable | N/A |
Mass Spectrometry Techniques (e.g., HR-EI-MS) for Molecular Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is particularly valuable for confirming the molecular identity of this compound.
In HR-EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern of piperidine alkaloids is well-documented and can provide significant structural information. nih.govscielo.brresearchgate.net For this compound, characteristic fragments would be expected from the cleavage of the ethanol side chain and the fragmentation of the piperidine ring.
The key advantage of high-resolution MS is its ability to measure the m/z values with very high accuracy, which allows for the determination of the elemental composition of the molecular ion and its fragments. This provides an unambiguous confirmation of the molecular formula of the compound. scielo.br
Table 2: Expected HR-EI-MS Data for this compound (C₈H₁₇NO)
| Ion | Calculated Exact Mass | Expected Fragmentation Pathway |
| [M]⁺ | 143.1310 | Molecular Ion |
| [M-CH₃]⁺ | 128.1075 | Loss of methyl radical from the nitrogen atom |
| [M-C₂H₅O]⁺ | 98.0970 | Loss of the ethoxy group |
| [C₅H₁₀N]⁺ | 84.0813 | Fragmentation of the piperidine ring |
X-ray Diffraction Analysis for Solid-State Structure and Conformation Determination
For an X-ray diffraction analysis to be performed, the compound must first be obtained in the form of a single crystal of suitable quality. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed. The resulting electron density map is used to build a model of the molecular structure. This technique would be invaluable for determining the stereochemistry of the chiral centers and the conformation of the piperidine ring in this compound.
While no specific crystal structure for this compound is publicly available, the technique would be the definitive method for establishing its solid-state architecture. The powder X-ray diffraction (PXRD) pattern can also be used to characterize the crystalline form of the bulk material. researchgate.net
Vibrational Spectroscopy (FTIR, ATR-IR) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectroscopy, is used to identify the functional groups present in a molecule. researchgate.netresearchgate.netnih.gov The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
The FTIR spectrum of this compound would display characteristic absorption bands for the O-H, C-N, C-O, and aliphatic C-H bonds.
Table 3: Expected FTIR/ATR-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C-N (tertiary amine) | 1000 - 1250 | Stretching |
| C-O (alcohol) | 1050 - 1150 | Stretching |
These characteristic peaks provide a spectroscopic fingerprint of the molecule and can be used for rapid identification and to assess the presence of certain impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. osti.govlabrulez.comoup.com It is a highly effective method for assessing the purity of this compound and for identifying and quantifying any impurities.
In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. The resulting chromatogram indicates the retention time of each component, while the mass spectrum provides information about its molecular weight and structure. chromforum.org
For tertiary amines like this compound, derivatization may sometimes be employed to improve chromatographic performance and reduce peak tailing. researchgate.net GC-MS is a critical tool in quality control to ensure the compound meets the required purity specifications.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Derivatives
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to assess the thermal stability of materials and to study their decomposition kinetics.
Scanning Electron Microscopy (SEM) for Morphological Characterization of Related Materials
Scanning Electron Microscopy (SEM) is a powerful analytical technique that provides high-resolution imaging of a sample's surface topography and composition. In the context of materials related to this compound, such as other piperidine derivatives or crystalline organic compounds, SEM is invaluable for characterizing their solid-state properties. This morphological information is crucial for understanding the material's behavior in various applications.
The principle of SEM involves scanning a focused beam of electrons across the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography, composition, and other properties such as crystalline structure. By detecting these signals, a detailed image of the sample surface can be generated.
For the morphological characterization of crystalline organic compounds, SEM analysis can reveal critical information about:
Crystal Habit and Morphology: The external shape of individual crystals, which is a consequence of the internal crystal structure and the conditions of crystal growth.
Particle Size and Distribution: The size of individual particles and the statistical distribution of sizes within a sample.
Surface Topography: The fine details of the crystal surface, including the presence of steps, kinks, defects, or intergrowth of different crystalline forms.
Aggregation and Agglomeration: The state of association between individual crystalline particles.
The preparation of crystalline organic samples for SEM analysis is a critical step to ensure high-quality imaging. A representative sample of the crystalline powder is typically mounted on an SEM stub using a conductive adhesive. To prevent charging of the non-conductive organic sample by the electron beam, a thin conductive coating, often of gold or carbon, is applied to the sample surface via sputter coating. The coated sample is then introduced into the high-vacuum chamber of the SEM for analysis.
The findings from SEM analysis can be systematically tabulated to compare the morphological characteristics of materials produced under different conditions. For instance, variations in crystallization solvent, temperature, or the presence of impurities can significantly influence the resulting crystal morphology, which can be quantitatively and qualitatively assessed using SEM.
| Parameter | Observation | Significance |
| Crystal System | Typically, piperidine derivatives crystallize in well-defined systems such as monoclinic or orthorhombic. | The crystal system dictates the fundamental shape and symmetry of the crystals. |
| Crystal Habit | Can range from acicular (needle-like) to prismatic or tabular (plate-like) crystals. researchgate.netresearchgate.net | The habit affects bulk properties like flowability, packing density, and dissolution rate. |
| Particle Size (D₅₀) | Varies from sub-micron to several hundred micrometers, depending on the crystallization method. mdpi.com | Particle size is a critical parameter influencing bioavailability and processability. |
| Surface Morphology | Surfaces can be smooth, stepped, or exhibit etch pits and other defects. researchgate.net | Surface features can indicate the growth mechanism and the presence of crystalline imperfections. |
| Aggregation | Crystals may exist as discrete particles or form larger aggregates. | Aggregation can impact powder flow and the effective surface area of the material. |
The images generated by SEM provide direct visual evidence of these characteristics. For example, SEM micrographs can clearly distinguish between the needle-like crystals of one polymorph and the prismatic crystals of another, providing crucial data for solid-state characterization and quality control.
Theoretical and Computational Chemistry Studies on 1 Methyl 2 Piperidyl 1 Ethanol
Quantum Chemical Calculations for Optimized Geometrical Structures and Electronic Properties
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These computational methods are used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and to describe the distribution and energy of its electrons. For a molecule like (1-Methyl-2-piperidyl)-1-ethanol, these calculations provide a foundational understanding of its intrinsic stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A key application of DFT is the calculation of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.
For this compound, DFT calculations would first optimize the molecular geometry to find its lowest energy conformation. Following this, the HOMO and LUMO energy levels would be calculated. The HOMO would likely be localized around the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the ethanol (B145695) group, as these are the most electron-rich areas (lone pairs). The LUMO, conversely, would be distributed over the antibonding orbitals of the structure. The resulting energy gap would provide a quantitative measure of its electronic stability.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters Calculated via DFT (Note: This data is representative of typical calculations for organic molecules and does not reflect actual values for this compound.)
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.7 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.8 eV |
A smaller HOMO-LUMO gap generally explains the charge transfer interactions that can occur within a molecule, which is often linked to its bioactivity. pnnl.gov
Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP): The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Different colors on an MEP map denote different potential values:
Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas (nuclei) prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP analysis would likely show a region of strong negative potential (red) around the oxygen atom of the hydroxyl group and a slightly less negative region around the nitrogen atom, due to their lone pairs of electrons. Positive potential (blue) would be concentrated around the hydrogen atom of the hydroxyl group. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, intuitive orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals).
In this compound, significant NBO interactions would be expected, such as the delocalization of the nitrogen lone pair (nN) into adjacent anti-bonding C-C or C-H orbitals (σ*). Similarly, the oxygen lone pairs (nO) would delocalize into neighboring antibonding orbitals. These interactions stabilize the molecule and can influence its geometry and reactivity.
Table 2: Illustrative NBO Analysis - Second-Order Perturbation Energy (E(2)) (Note: This table presents hypothetical, yet plausible, interactions for this compound to illustrate NBO analysis.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(N) | σ(C-C) | 5.8 | Lone pair -> Antibond |
| n(O) | σ(C-H) | 2.5 | Lone pair -> Antibond |
| σ(C-H) | σ*(C-N) | 1.2 | Bond -> Antibond |
Conformational Analysis and Stereochemical Considerations
The structure of this compound is not rigid; it possesses significant conformational flexibility due to the piperidine ring and the rotatable single bonds in the ethanol side chain. Stereochemistry is also crucial, as the molecule has two chiral centers (at C2 of the piperidine ring and the carbon bearing the hydroxyl group), leading to the possibility of four stereoisomers ((R,R), (S,S), (R,S), and (S,R)).
Conformational Analysis: Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them. For the piperidine ring, the primary conformations are the chair, boat, and twist-boat forms, with the chair conformation being the most stable. The substituents (the methyl group on the nitrogen and the ethanol group at C2) can be in either axial or equatorial positions.
In a computational study, the various possible chair conformations would be optimized to determine their relative energies. For the N-methyl group, an equatorial orientation is generally preferred to minimize steric hindrance. For the 2-ethanol substituent, the equatorial position is also typically more stable. However, intramolecular hydrogen bonding between the hydroxyl group and the ring's nitrogen atom could potentially stabilize a conformation with an axial substituent.
Stereochemical Considerations: The spatial arrangement of atoms (stereochemistry) can profoundly affect a molecule's properties. researchgate.net Computational methods can be used to calculate the energies of the different diastereomers (e.g., (R,R) vs (R,S)) to predict which is the most stable. The energy differences arise from varying steric interactions between the substituents in their three-dimensional arrangements. For instance, in a disubstituted cyclohexane, a trans isomer with both groups equatorial is generally more stable than the cis isomer where one group must be axial. nih.gov A similar analysis would apply to the piperidine ring of the title compound.
Table 3: Hypothetical Relative Energies of Conformers for a Stereoisomer of this compound (Note: These values are illustrative, showing how different substituent positions on a piperidine ring affect stability. ΔE is the energy relative to the most stable conformer.)
| Conformer Description | Relative Energy (ΔE) (kcal/mol) |
| Chair, N-Me (eq), C2-Substituent (eq) | 0.00 (Most Stable) |
| Chair, N-Me (ax), C2-Substituent (eq) | +2.5 |
| Chair, N-Me (eq), C2-Substituent (ax) | +1.8 |
| Twist-Boat | +5.5 |
Reaction Mechanism Modeling and Energy Surface Studies
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reaction mechanism, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates, and calculate the activation energies required for the reaction to proceed.
For this compound, one might study its synthesis or its metabolic pathways. For example, modeling its synthesis could involve studying the nucleophilic attack of a Grignard reagent on a corresponding aldehyde. The computational study would map the potential energy surface for this reaction, calculating the energy of the reactants, the transition state, and the product. This provides a quantitative understanding of the reaction's feasibility and kinetics. Thermodynamic parameters can be determined by computational methods like DFT, often showing good agreement with experimental results. researchgate.net
These studies are particularly useful for understanding stereoselectivity—why one stereoisomer is formed in preference to another. By comparing the activation energies for the pathways leading to different stereoisomers, one can predict the major product of a reaction.
Predictive Spectroscopic Parameter Calculations (e.g., NMR, IR, UV)
A significant advantage of computational chemistry is its ability to predict various spectroscopic properties of a molecule. These predictions are invaluable for interpreting experimental spectra and confirming a molecule's structure.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. The calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule. These predicted values can be correlated with experimental data to assign signals in the NMR spectrum to specific atoms.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as C-H stretching, O-H stretching, and C-N stretching. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results, accounting for anharmonicity and other method-specific limitations.
UV-Visible Spectroscopy: Electronic transitions, which are observed in UV-Visible spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). These calculations predict the electronic excitation energies and the corresponding oscillator strengths (intensities) of the transitions. For this compound, which is a saturated compound, strong absorptions would be expected only in the far UV region.
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table demonstrates the typical correlation between calculated and experimental values and does not represent real data for the title compound.)
| Spectroscopy Type | Parameter | Calculated Value | Experimental Value |
| ¹³C NMR | C atom (hydroxyl-bearing) | 68.5 ppm | 67.9 ppm |
| ¹H NMR | H atom (hydroxyl) | 3.5 ppm | 3.4 ppm |
| IR | O-H Stretch | 3450 cm⁻¹ | 3400 cm⁻¹ |
| UV-Vis | λmax | 205 nm | < 210 nm |
This predictive power allows for the validation of a synthesized compound's identity by comparing its measured spectra to the computationally predicted spectra of its expected structure.
Applications in Chemical Biology and Advanced Organic Synthesis
Role as a Key Molecular Building Block in Synthetic Chemistry
(1-Methyl-2-piperidyl)-1-ethanol and its parent compound, 2-piperidineethanol (B17955), are recognized as valuable chiral starting materials in organic synthesis. nih.gov The presence of a stereocenter at the second position of the piperidine (B6355638) ring, combined with the easily functionalized primary alcohol group, establishes this scaffold as a potent building block for enantioselective synthesis. nih.gov In its racemic form, the related 2-piperidineethanol is an accessible compound, often synthesized on an industrial scale through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. nih.gov
The utility of this structural motif is demonstrated in the synthesis of complex natural products. For instance, the enantiopure form of N-protected 2-piperidineethanol serves as a crucial intermediate in the synthesis of alkaloids such as coniine and epidihydropinidine. nih.gov The synthesis of coniine involves elongating the side chain at the 2-position of the piperidine ring through a Wittig reaction, followed by hydrogenation and deprotection. nih.gov This highlights the role of the piperidine ethanol (B145695) structure as a foundational element upon which more complex molecular architectures can be constructed. Methanol, as a simple C1 building block, is often used in methylation reactions to produce N-methylated compounds like this compound, enhancing properties such as bioavailability in resulting molecules. springernature.com
Development of Novel Heterocyclic Pharmacophores Utilizing this compound Derivatives
The piperidine ethanol scaffold is a cornerstone in the development of novel heterocyclic pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. The core structure is present in thousands of biologically active molecules, underscoring its vast potential. nih.gov this compound itself is used as an intermediate in the synthesis of thioridazine (B1682328) and in the preparation of imidazolopyridines and imidazolopyrazines, which have been investigated as inhibitors of Salt-Inducible Kinase (SIK). chemicalbook.com
The versatility of the piperidine ring is further highlighted by its description as a "privileged structure" in medicinal chemistry. mdpi.com This concept applies to molecular frameworks that are capable of binding to multiple biological targets. By modifying the core this compound structure, chemists can design new molecules with specific therapeutic properties. An example of a complex derivative is 3′,8,8′-Trimethoxy-3-piperidyl-2,2′-binaphthalene-1,1′,4,4′-tetrone, a molecule identified during the interaction of Bacillus velezensis with the pathogen Rhizoctonia solani, showcasing the integration of the piperidyl moiety into a larger, polycyclic system. frontiersin.org
Investigations into Enzyme Inhibition Activities of this compound Analogs
Analogs of this compound are subjects of significant research into their potential as enzyme inhibitors. The development of formamides as unreactive analogs of aldehyde substrates for liver alcohol dehydrogenases demonstrates a strategy for designing specific inhibitors for metabolic pathways. nih.gov
More directly, derivatives of the piperidine ethanol scaffold have shown specific enzyme inhibitory activity. A molecular docking study on 3′,8,8′-Trimethoxy-3-piperidyl-2,2′-binaphthalene-1,1′,4,4′-tetrone, which contains a piperidyl group, revealed significant binding affinity for several key enzymes in the rice sheath blight pathogen, R. solani. frontiersin.org The study compared its binding energy to that of the commercial fungicide carbendazim, indicating its potential as a lead compound for new antifungal agents. frontiersin.org
Table 1: Molecular Docking of a Piperidyl-Containing Compound Against R. solani Enzymes
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Actin like protein | -7.6 |
| β-1,3 glucan synthase | -7.7 |
| Pectinesterase | -4.2 |
| Polygalacturonase | -6.5 |
Data sourced from a study on the metabolites of Bacillus velezensis B13. frontiersin.org
Integration of Piperidine Ethanol Moieties into Functionalized Polymeric and Composite Materials
The piperidine moiety is integrated into polymeric materials to impart specific functions, such as enhanced durability and weather resistance. mdpi.com A prominent example is the use of piperidine derivatives as hindered-amine light stabilizers (HALS). acs.org Compounds like bis(2,2,6,6-tetramethyl-4-piperidyl)sebaceate are added to polymers, such as polyurethane, to protect them from degradation caused by exposure to UV light. acs.org
While the direct integration of this compound into polymers is not widely documented in the provided sources, its structure offers clear potential for such applications. The hydroxyl (-OH) group of the ethanol side chain provides a reactive site for covalent incorporation into a polymer backbone, for example, through esterification or etherification reactions. This could allow for the creation of functional materials where the specific chemical or physical properties of the piperidine ethanol moiety are permanently bonded to the polymer matrix, potentially offering unique catalytic or stabilizing functions. mdpi.com
Applications in Chemical Degradation and Transformation Reactions
The piperidine ring system, the core of this compound, plays a crucial role in specific chemical transformation and degradation reactions that are fundamental to biochemistry and synthetic chemistry.
Piperidine, the parent amine of this compound, is a key reagent in the Maxam-Gilbert method of DNA sequencing. This chemical sequencing technique relies on the base-specific chemical modification of DNA followed by cleavage of the DNA backbone. After the modified bases are removed, piperidine is used to catalyze the cleavage of the phosphodiester bond at the resulting apurinic/apyrimidinic site (AP site). This reaction is essential for generating the fragments of different lengths that are then separated by gel electrophoresis to determine the DNA sequence. While ethanol is used more broadly in DNA protocols for precipitation to remove salts and concentrate the DNA, the specific action of piperidine is what enables the chemical cleavage central to this sequencing method. sci-hub.se
In the realm of synthetic chemistry, piperidine is the most widely used reagent for a critical step in solid-phase peptide synthesis (SPPS). csic.es Specifically, it is used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. nih.govresearchgate.net This deprotection is a crucial, repeated step in the elongation of the peptide. uci.edu
The process occurs via a two-step mechanism:
Piperidine, acting as a base, abstracts the acidic proton from the fluorene (B118485) ring of the Fmoc group. researchgate.net
This initiates a β-elimination reaction, which liberates the free amine of the peptide and produces a dibenzofulvene (DBF) intermediate. nih.govresearchgate.net
The piperidine then acts as a nucleophile, trapping the reactive DBF to form a stable adduct, which drives the reaction to completion. nih.govresearchgate.net
Typically, a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF) is used. uci.edu While highly effective, concerns about side reactions and the toxicity of piperidine have led to investigations into alternative bases, such as 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ), as part of a move toward greener chemistry principles. csic.esresearchgate.net
Table 2: Comparison of Common Fmoc Deprotection Reagents in SPPS
| Reagent | Typical Concentration | Key Characteristics |
|---|---|---|
| Piperidine (PP) | 20% v/v in DMF | The classical and most widely used reagent; highly effective but can promote side reactions like aspartimide formation. nih.govresearchgate.net |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | Shows excellent performance, sometimes resulting in higher purity products compared to piperidine; considered a good "green" alternative. csic.esresearchgate.net |
| Piperazine (PZ) | 10% w/v in NMP/ethanol | An alternative base, its performance can be comparable to piperidine depending on the peptide sequence. csic.esresearchgate.net |
Data compiled from comparative studies on Fmoc removal reagents. csic.esresearchgate.net
Q & A
Q. What are the recommended synthetic pathways for (1-Methyl-2-piperidyl)-1-ethanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2-piperidineethanol with methyl iodide under basic conditions (e.g., K₂CO₃ in acetonitrile) achieves N-methylation. Yield optimization requires controlled temperature (40–60°C) and stoichiometric excess of methylating agent (1.2–1.5 eq) to minimize side products like over-alkylated species . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is standard. Yield ranges from 65–85% depending on reaction scale and catalyst choice.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N-1, ethanol moiety at C-2). Key NMR signals include:
- ¹H NMR (CDCl₃) : δ 3.65–3.55 (m, 2H, CH₂OH), 2.85–2.70 (m, 2H, piperidine CH₂N), 2.30 (s, 3H, N-CH₃).
- ¹³C NMR : δ 62.1 (CH₂OH), 54.8 (N-CH₃).
HPLC-MS (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms purity (>95%). IR spectroscopy verifies hydroxyl (broad peak ~3350 cm⁻¹) and tertiary amine (no N-H stretch) functional groups .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation; store in airtight containers under nitrogen at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Toxicity Oral LD₅₀ (rat) = 400 mg/kg .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, and what analytical methods resolve enantiomeric purity?
- Methodological Answer : The compound’s piperidine ring adopts a chair conformation, with the methyl group equatorial. Enantiomeric resolution requires chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol 85:15). Pharmacological assays (e.g., receptor binding studies) show the (R) -enantiomer has 3x higher affinity for σ-1 receptors compared to the (S) -form. Use circular dichroism (CD) or X-ray crystallography to validate stereochemistry .
Q. What strategies mitigate contradictory data in cytotoxicity studies of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., MTT vs. ATP-based viability assays) or cell line-specific metabolic profiles. Standardize protocols:
- Use primary cells (e.g., human hepatocytes) alongside immortalized lines (e.g., HEK293).
- Include positive controls (e.g., cisplatin for apoptosis) and normalize to solvent (DMSO ≤0.1%).
- Apply Hill slope analysis to dose-response curves to distinguish nonspecific cytotoxicity (shallow slopes) from target-mediated effects .
Q. How can computational modeling predict the metabolic fate of this compound, and what in vitro assays validate these predictions?
- Methodological Answer : Density Functional Theory (DFT) simulations identify likely oxidation sites (e.g., ethanol moiety → aldehyde). CYP450 isoform screening (e.g., Supersomes™) confirms CYP3A4-mediated N-demethylation as the primary metabolic pathway. Validate using LC-MS/MS to detect metabolites in hepatocyte incubations. Key metabolite: 2-piperidin-1-yl-ethanol (m/z 130.1) .
Q. What advanced techniques elucidate the compound’s mechanism of action in neurological models?
- Methodological Answer : Patch-clamp electrophysiology reveals inhibition of voltage-gated calcium channels (IC₅₀ = 12 µM in rat cortical neurons). CRISPR-Cas9 knockout models (e.g., σ-1 receptor KO mice) confirm target engagement. Pair with calcium imaging (Fluo-4 AM dye) to quantify intracellular Ca²⁺ flux .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer : Solubility conflicts (e.g., 25 mg/mL in water vs. 10 mg/mL in literature) may stem from pH variations or polymorphic forms. Standardize measurements:
- Prepare saturated solutions at pH 7.4 (PBS) and 25°C.
- Use nephelometry or gravimetric analysis after 24-hour equilibration.
Cross-validate with Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
